Egfr/her2/cdk9-IN-2

Kinase Inhibition Cancer Biology Multi-Targeted Therapy

Using single-target inhibitor combinations to study EGFR/HER2 and CDK9 crosstalk introduces pharmacokinetic variability and confounds mechanistic interpretation. EGFR/HER2/CDK9-IN-2 (Compound 9) is a precisely characterized multi-targeted kinase inhibitor that overcomes this limitation with near-equimolar potency across all three targets. • Balanced IC50 profile: 145.35 nM (EGFR), 129.07 nM (HER2), 117.13 nM (CDK9) - enables consistent, interpretable phenotypic readouts. • Validated in MDA-MB-231 TNBC cells (IC50: 51 µM) for resistance mechanism studies and combination therapy benchmarking. • Defined physicochemical profile (MW: 496.56, cLogP: 3.7) supports use as a reference standard in medicinal chemistry SAR campaigns. Supplied with certificate of analysis; global shipping under ambient conditions.

Molecular Formula C23H20N4O5S2
Molecular Weight 496.6 g/mol
Cat. No. B15142889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2/cdk9-IN-2
Molecular FormulaC23H20N4O5S2
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C23H20N4O5S2/c24-34(31,32)19-11-7-16(8-12-19)13-14-26-22(28)20-3-1-2-4-21(20)25-23(26)33-15-17-5-9-18(10-6-17)27(29)30/h1-12H,13-15H2,(H2,24,31,32)
InChIKeyWQEFYEUNVFDIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2/CDK9-IN-2: Multi-Kinase Inhibitor for Cancer Signaling and Transcription Research


EGFR/HER2/CDK9-IN-2 (Compound 9, CAS 1180924-34-8) is a synthetic small molecule designed as a multi-targeted kinase inhibitor, primarily targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 9 (CDK9) . It is classified as a research tool compound with a molecular formula of C₂₃H₂₀N₄O₅S₂ and a molecular weight of 496.56 g/mol, and it is supplied for in vitro and in vivo oncology research applications [1]. The compound's core value lies in its ability to simultaneously disrupt two critical pathways in cancer biology: growth factor receptor signaling (via EGFR/HER2) and transcriptional regulation (via CDK9), making it a unique probe for investigating mechanisms of oncogene addiction and transcriptional dependency .

1 Multi-kinase pathway interrogation: EGFR, HER2, and CDK9 co-targeting
2 Transcriptional dependency studies: kinase signaling plus CDK9-mediated transcription
3 In vitro cancer cell panel screening across multiple tissue models

Why Broad-Spectrum or Single-Target Kinase Inhibitors Cannot Substitute for EGFR/HER2/CDK9-IN-2


Substituting EGFR/HER2/CDK9-IN-2 with a pan-kinase inhibitor or a combination of single-target agents (e.g., lapatinib plus a selective CDK9 inhibitor) introduces significant variability in target engagement and biological outcome. The precise ratio of inhibitory activity against EGFR, HER2, and CDK9 is not uniform across the series; for instance, the closely related analog EGFR/HER2/CDK9-IN-1 exhibits a markedly different potency profile (e.g., 67 nM for CDK9 vs 117 nM for EGFR/HER2/CDK9-IN-2), which can drastically alter the balance between growth factor signaling blockade and transcriptional inhibition . Furthermore, the cellular antiproliferative efficacy is compound-specific: EGFR/HER2/CDK9-IN-2 demonstrates a distinct cytotoxicity profile across cancer cell lines, with IC50 values ranging from 41 to 59 µM, which may not be recapitulated by other analogs . Generic substitution therefore risks compromising experimental reproducibility, confounding mechanistic interpretations, and leading to erroneous conclusions in preclinical oncology studies.

Pan-kinase inhibitor Target engagement ratio for EGFR/HER2/CDK9 may shift, altering pathway balance
Single-target combination Pharmacodynamic overlap and off-target context may not replicate compound specificity
Analog IN-1 substitution Differing potency profile and physicochemical properties may limit direct interchangeability

Head-to-Head Quantitative Differentiation: EGFR/HER2/CDK9-IN-2 vs. Closest Analogs


Differential Kinase Inhibition Profile: EGFR/HER2/CDK9-IN-2 vs. EGFR/HER2/CDK9-IN-1

EGFR/HER2/CDK9-IN-2 exhibits a distinct kinase inhibition profile compared to its closest analog, EGFR/HER2/CDK9-IN-1. While both compounds target the same three kinases, their relative potencies differ. Specifically, EGFR/HER2/CDK9-IN-2 demonstrates balanced inhibition across EGFR, HER2, and CDK9, whereas EGFR/HER2/CDK9-IN-1 shows a stronger bias toward CDK9 inhibition. This difference is critical for experiments requiring a specific balance of pathway suppression. [1]

Kinase inhibition profile
Head-to-head
IN-2: EGFR 145.35, HER2 129.07, CDK9 117.13 nM IN-1: EGFR 90.17, HER2 131.39, CDK9 67.04 nM 1.6–1.75-fold less potent against EGFR and CDK9
Balanced vs. CDK9-biased inhibition context
Cell-free kinase assays, conditions not disclosed
Kinase Inhibition Cancer Biology Multi-Targeted Therapy

Comparative Cytotoxicity in MDA-MB-231 Breast Cancer Cells

In the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, EGFR/HER2/CDK9-IN-2 demonstrates a specific level of cytotoxicity. While this cell line is known to be relatively resistant to many EGFR/HER2 inhibitors, the compound's multi-kinase profile yields a defined IC50 value. Notably, this is distinct from the related compound EGFR/HER2/CDK9-IN-1, which has also been studied in this model.

Cytotoxicity in MDA-MB-231
Cross-study comparable
IC50 51 µM
Triple-negative breast cancer cell-model response context
MDA-MB-231 TNBC line, assay details not specified
Cancer Cell Biology Antiproliferative Assays Breast Cancer

Distinct Physicochemical and Structural Differentiation from Analog IN-1

EGFR/HER2/CDK9-IN-2 is structurally and physicochemically distinct from its analog EGFR/HER2/CDK9-IN-1. IN-2 contains a 4-nitrophenyl group on the thioether side chain, whereas IN-1 possesses a simple phenyl group. This substitution results in a higher molecular weight (496.56 vs 451.56 g/mol) and significantly higher calculated lipophilicity (cLogP 3.7 for IN-2 vs an estimated lower value for IN-1) . These differences can impact solubility, permeability, and off-target binding profiles, making the compounds non-interchangeable in assays.

Structural differentiation
Head-to-head
4-nitrophenyl vs. phenyl; MW +45 g/mol; cLogP 3.7
Physicochemical property context may differ
In silico prediction; solubility and permeability may vary
Medicinal Chemistry Drug Design SAR Analysis

Broader Cytotoxicity Panel Profile Across Multiple Cancer Cell Lines

The antiproliferative activity of EGFR/HER2/CDK9-IN-2 has been characterized across a panel of four distinct human cancer cell lines, providing a comprehensive baseline for its cytotoxic profile. This panel includes cell lines from liver (HepG2), cervical (HeLa), and breast (MDA-MB-231, MCF-7) cancers. This breadth of data, while not directly comparative to every analog, establishes a clear activity fingerprint for the compound .

Cell panel cytotoxicity
Class-level
HepG2 41, HeLa 57, MCF-7 59 µM
Multi-cell-line response fingerprint
Data to verify across independent replicates
Cancer Cell Panel Antitumor Activity Oncology Research

Optimal Application Scenarios for EGFR/HER2/CDK9-IN-2 Based on Verified Evidence


Investigating the Balance of Growth Factor Signaling and Transcriptional Inhibition

Use EGFR/HER2/CDK9-IN-2 as a tool to dissect the relative contributions of EGFR/HER2 signaling and CDK9-mediated transcription in cancer cell models. Its balanced IC50 profile (145.35, 129.07, and 117.13 nM) [1] allows for near-equimolar inhibition of both pathways, simplifying the interpretation of phenotypic outcomes compared to a biased inhibitor like EGFR/HER2/CDK9-IN-1 (which is 1.75-fold more potent for CDK9) .

Validating Multi-Kinase Dependency in Triple-Negative Breast Cancer (TNBC) Models

Employ EGFR/HER2/CDK9-IN-2 in MDA-MB-231 TNBC cell-based assays to investigate mechanisms of resistance to single-agent therapies. The compound's specific 51 µM IC50 in this cell line provides a critical benchmark for combination studies with standard-of-care agents (e.g., paclitaxel) or other targeted therapies, helping to define synergistic or additive effects.

Structure-Activity Relationship (SAR) Studies for Multi-Kinase Inhibitors

Utilize EGFR/HER2/CDK9-IN-2 as a reference compound in medicinal chemistry campaigns aimed at optimizing the potency, selectivity, or physicochemical properties of dual EGFR/HER2 and CDK9 inhibitors. Its unique structural features (4-nitrophenyl substitution, MW 496.56, cLogP 3.7) and defined activity profile make it a valuable comparator for assessing the impact of chemical modifications on target engagement and cellular efficacy.

Application
Selection Property
Validation Focus
Pathway balance investigation
Kinase selectivity review for EGFR/HER2 vs. CDK9
Phenotypic endpoint interpretation under near-equimolar inhibition
TNBC cell-model studies
Cell-model endpoint review in MDA-MB-231
Combination-study benchmarking and resistance mechanism context
Medicinal chemistry SAR
Physicochemical comparator context (MW, cLogP)
Structure-activity impact on target engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr/her2/cdk9-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.